Cypenamine

Catalog No.
S1515638
CAS No.
15301-54-9
M.F
C11H15N
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cypenamine

CAS Number

15301-54-9

Product Name

Cypenamine

IUPAC Name

2-phenylcyclopentan-1-amine

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C11H15N/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8,12H2

InChI Key

VNGYTYNUZHDMPP-UHFFFAOYSA-N

SMILES

C1CC(C(C1)N)C2=CC=CC=C2

Canonical SMILES

C1CC(C(C1)N)C2=CC=CC=C2

Preclinical Model for Studying Dopamine and Norepinephrine Systems

Cypenamine acts as a reuptake inhibitor for both dopamine and norepinephrine, meaning it prevents these neurotransmitters from being reabsorbed by neurons, leading to increased levels in the synaptic cleft. This effect makes cypenamine a valuable tool in preclinical research for studying the function of these neurotransmitter systems []. Researchers have utilized cypenamine to investigate their role in various brain processes, including:

  • Learning and memory: Studies have explored the impact of cypenamine on learning and memory consolidation, with some evidence suggesting it may enhance these processes [].
  • Locomotion and reward: Cypenamine's ability to increase dopamine and norepinephrine levels can influence locomotor activity and reward seeking behavior in animal models [].
  • Depression and anxiety: Research has investigated the potential of cypenamine to alleviate symptoms of depression and anxiety due to its effects on these neurotransmitter systems, although more research is needed [].

Cypenamine, also known as 2-phenylcyclopentylamine, is a psychostimulant compound that was developed in the 1940s by researchers at the William S. Merrell Chemical Company. It is primarily recognized in scientific contexts and has not been marketed for general use. The chemical formula for cypenamine is C₁₁H₁₅N, with a molar mass of approximately 161.25 g/mol. It exists as a racemic mixture, containing two enantiomers: (1R,2S)-trans-2-phenylcyclopentan-1-amine and (1S,2R)-trans-2-phenylcyclopentan-1-amine, which are the active components of the compound .

The exact mechanism of action for cypenamine's psychostimulant effects remains unclear. However, due to its structural similarity to other psychostimulants, it is hypothesized to interact with neurotransmitter systems, potentially affecting dopamine and norepinephrine levels in the brain [, ]. More research is needed to elucidate the specific mechanisms involved.

As cypenamine has not undergone extensive research or clinical trials, data on its safety profile is limited. However, considering its classification as a psychostimulant, potential side effects similar to other stimulants like amphetamine could be expected. These might include increased heart rate, blood pressure, anxiety, and insomnia [].

, notably including:

  • Oxidation: Cypenamine can undergo oxidation under specific conditions, leading to the formation of different derivatives.
  • Aminolysis: The kinetic resolution of the racemic mixture can be achieved through aminolysis reactions, particularly using lipase B from Candida antarctica as a catalyst .
  • Stereoselective Reactions: The compound can also be involved in stereoselective reactions, which are important for producing specific enantiomers with desired biological activity .

Cypenamine exhibits psychostimulant properties, although its pharmacological profile is not extensively characterized due to limited research. It has shown potential in stimulating central nervous system activity, akin to other stimulants but with a unique structural framework that may influence its effects and side effects. Its similarity to controlled substances like fencamfamine suggests it may have comparable mechanisms of action, although it is not classified as an illicit substance under the United States Federal Analogue Act .

The synthesis of cypenamine can be achieved through various methods:

  • From Cyclopentene Derivatives: Cypenamine can be synthesized from disubstituted cyclopentenes through metal-catalyzed reactions or enzymatic processes .
  • Amination Reactions: The compound may also be derived from amination reactions involving appropriate precursors that introduce the phenyl and cyclopentyl groups into the molecular structure.

These methods highlight the versatility in synthesizing cypenamine while allowing for modifications that can yield different derivatives with potentially varied biological activities.

Cypenamine has primarily been explored in research settings rather than clinical applications. Its potential uses include:

  • Research on Psychostimulants: Investigating its effects and mechanisms could contribute to understanding stimulant drugs and their applications in treating conditions like attention deficit hyperactivity disorder.
  • Chemical Synthesis: As a precursor or intermediate in synthesizing more complex organic compounds.

Due to its legal status and lack of market development, cypenamine's applications remain largely theoretical at this point.

Cypenamine shares structural similarities with several other compounds that exhibit stimulant properties. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
FencamfamineSimilar phenyl groupMore established psychostimulant profile
TranylcypromineHomologous structureUsed as an antidepressant
AmphetamineBasic phenethylamine structureWell-studied stimulant with diverse uses

Cypenamine's uniqueness lies in its cyclopentyl structure and specific stereochemistry, which may influence its biological activity differently compared to these similar compounds. Its lack of extensive market development further distinguishes it from more widely used stimulants .

XLogP3

1.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

161.120449483 g/mol

Monoisotopic Mass

161.120449483 g/mol

Heavy Atom Count

12

UNII

VP9115827H

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

Cypenamine

Dates

Modify: 2023-08-15

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